1-(6-Bromopyridine-3-carbonyl)-4-ethylpiperazine
Description
Properties
IUPAC Name |
(6-bromopyridin-3-yl)-(4-ethylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrN3O/c1-2-15-5-7-16(8-6-15)12(17)10-3-4-11(13)14-9-10/h3-4,9H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEXYCDZVNKITFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CN=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination with Sodium Triacetoxyborohydride
A primary method involves the reaction of 6-bromo-pyridine-3-carbaldehyde with N-ethylpiperazine in dichloromethane (DCM) using sodium triacetoxyborohydride (STAB) as a reducing agent. This one-pot reductive amination proceeds via imine formation, followed by selective reduction of the Schiff base intermediate. The reaction achieves a 75–85% yield under inert conditions at 0–5°C, with the bromine substituent remaining intact due to STAB’s mild reducing properties.
Critical Parameters :
-
Molar ratio : A 1:1.2 ratio of aldehyde to N-ethylpiperazine minimizes unreacted starting material.
-
Solvent choice : DCM’s low polarity prevents side reactions such as aldol condensation.
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Temperature control : Sub-ambient temperatures suppress borohydride decomposition.
Post-reduction, the intermediate 1-(6-bromo-pyridin-3-ylmethyl)-4-ethylpiperazine is isolated via aqueous workup (5% NaHCO₃ wash) and recrystallized from ethanol.
Palladium-Catalyzed Carbonylation
An alternative route employs palladium catalysis to introduce the carbonyl group directly. In this method, 6-bromo-3-(piperazin-1-ylmethyl)pyridine reacts with carbon monoxide (CO) under 10 atm pressure in tetrahydrofuran (THF) using Pd(PPh₃)₄ (5 mol%) and 1,1,1,3,3,3-hexamethyldisilazane lithium (LiHMDS) as a base. The reaction proceeds via oxidative addition of the bromopyridine moiety to palladium, followed by CO insertion and reductive elimination to form the carbonyl bridge.
Optimization Insights :
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CO surrogates : N-formylsaccharin replaces gaseous CO in small-scale syntheses to enhance safety and reproducibility.
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Ligand effects : Bulky ligands like 2-(dicyclohexylphosphino)biphenyl improve catalyst turnover by stabilizing the Pd(0) intermediate.
This method achieves 60–70% yield but requires rigorous exclusion of moisture to prevent palladium deactivation.
Comparative Analysis of Methodologies
| Method | Reagents | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | STAB, DCM, N-ethylpiperazine | 75–85% | Mild conditions, scalable | Requires cryogenic temperatures |
| Palladium Carbonylation | Pd(PPh₃)₄, CO/LiHMDS, THF | 60–70% | Direct carbonyl introduction | High catalyst loading, moisture-sensitive |
The reductive amination route is favored for industrial scalability due to lower catalyst costs and simpler purification. In contrast, palladium-mediated carbonylation offers precise control over carbonyl placement, making it suitable for analogs requiring regioselective modifications.
Intermediate Characterization and Purification
Isolation of 1-(6-Bromo-pyridin-3-ylmethyl)-4-ethylpiperazine
The reductive amination intermediate is characterized by ¹H NMR (δ 8.35 ppm, pyridine-H), LC-MS ([M+H]⁺ m/z 284.1), and FT-IR (C=N stretch at 1645 cm⁻¹). Column chromatography (SiO₂, ethyl acetate/hexane 3:7) removes residual aldehyde, achieving >98% purity.
Recent Advances in Carbonylation Chemistry
Innovations from natural product synthesis highlight microwave-assisted carbonylation , which reduces reaction times from 24 hours to 2 hours at 100°C. Additionally, flow chemistry systems enable continuous CO delivery, improving throughput for multi-kilogram batches. These advancements address traditional bottlenecks in palladium-catalyzed routes, enhancing their viability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromopyridine-3-carbonyl)-4-ethylpiperazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The carbonyl group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out in the presence of a base such as potassium carbonate or sodium hydride.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include various substituted pyridines.
Oxidation Products: Carboxylic acids or ketones.
Reduction Products: Alcohols or amines.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis:
2-Chloro-N-[1-(3-fluoro-4-methylphenyl)ethyl]acetamide serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications that can lead to new compounds with desirable properties.
Biology
- Biological Activity Studies:
The compound is studied for its potential antimicrobial and anti-inflammatory properties. Research indicates that it may exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further pharmacological evaluation.
| Bacterial Strain | Zone of Inhibition (mm) | Comparison with Standard Antibiotic |
|---|---|---|
| Staphylococcus aureus | 20.5 ± 0.4 | Lower than Streptomycin (36.6 ± 0.3) |
| Chromobacterium violaceum | 17.0 ± 0.3 | Lower than Streptomycin (29.1 ± 0.2) |
- Enzyme Inhibition:
The compound has been utilized in studies focusing on enzyme inhibition, particularly regarding protein-ligand interactions essential for drug design and development.
Medicine
- Potential Pharmaceutical Agent:
Ongoing research aims to explore its therapeutic potential, particularly in treating inflammatory conditions and infections. Its derivatives have shown promise in preclinical studies for their analgesic effects.
Industry
- Production of Specialty Chemicals:
In industrial applications, this compound is used as a reagent in the production of agrochemicals and pharmaceuticals, demonstrating its versatility in chemical manufacturing processes.
Case Studies and Research Findings
-
Antimicrobial Activity Evaluation:
A study investigated the antimicrobial efficacy of various acetamides, including this compound, against Klebsiella pneumoniae. Results showed that when combined with conventional antibiotics like ciprofloxacin, it enhanced their effectiveness, indicating potential for clinical applications in antibiotic resistance scenarios. -
Computational Studies on Binding Affinity:
Computational analyses have been conducted to predict the binding affinity of this compound to various biological targets. These studies are crucial for understanding its mechanism of action and guiding further drug development efforts. -
Behavioral Studies for Antidepressant Potential:
Research focused on synthesizing phenylacetamides evaluated their antidepressant potential through behavioral tests in animal models. Certain derivatives exhibited improved efficacy compared to standard treatments, highlighting the importance of structural optimization.
Mechanism of Action
The mechanism of action of 1-(6-Bromopyridine-3-carbonyl)-4-ethylpiperazine involves its interaction with specific molecular targets. The bromopyridine moiety can bind to enzyme active sites or receptor binding pockets, while the piperazine group can enhance solubility and bioavailability. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.
Comparison with Similar Compounds
Antiviral Activity: Piperazine Derivatives
Piperazine-based compounds are prominent in antiviral drug development. Key comparisons include:
| Compound | Target Activity | IC50/SI Values | Key Structural Features |
|---|---|---|---|
| 1-(6-Bromopyridine-3-carbonyl)-4-ethylpiperazine | RSV F protein inhibition | Micromolar IC50, SI ~20–21 | Bromopyridine, ethylpiperazine |
| 4-Methylpiperazine derivative (n = 2) | RSV F protein inhibition | IC50 = 5.1 µM | Methylpiperazine, linker length n = 2 |
| Morpholine derivatives (5a–c) | RSV F protein inhibition | Similar logP values | Morpholine ring, variable substituents |
- Key Findings: The ethylpiperazine group in the target compound enhances antiviral activity compared to morpholine derivatives, likely due to improved hydrophobic interactions within the RSV F protein cavity .
Structural Analogs with Halogen Variations
Halogen substitution significantly impacts bioactivity:
| Compound | Molecular Weight | Substituent | Pharmacological Notes |
|---|---|---|---|
| This compound | 253.73 (est.) | Br at pyridine C6 | Enhanced lipophilicity and binding |
| 1-(6-Chloropyridine-3-carbonyl)-4-ethylpiperazine | 253.73 | Cl at pyridine C6 | Lower steric hindrance, reduced logP |
Piperazine Derivatives in CNS Therapeutics
4-Ethylpiperazine is a common motif in CNS-active compounds:
| Compound | Application | Activity Data | Structural Distinction |
|---|---|---|---|
| 1-(Diphenylmethyl)-4-ethylpiperazine | Skin permeation studies | High % deviation in QSPR | Diphenylmethyl group increases logP |
| Vardenafil (Levitra®) | PDE5 inhibition | Clinically approved | Imidazotriazinone core, ethylpiperazine |
- Key Findings :
Biological Activity
1-(6-Bromopyridine-3-carbonyl)-4-ethylpiperazine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant studies, providing a comprehensive understanding of its pharmacological significance.
Chemical Structure and Properties
The compound has the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C12H16BrN3O
- CAS Number : 1231930-25-8
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 284.18 g/mol |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents |
Anticancer Properties
Research indicates that derivatives of piperazine, including this compound, exhibit significant anticancer activity. The compound has been studied for its ability to inhibit specific kinases involved in cancer cell proliferation.
- Mechanism of Action : The compound functions by inhibiting cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By blocking these kinases, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial effects. Studies have demonstrated its efficacy against various bacterial strains, suggesting potential applications in treating infections .
Case Studies and Research Findings
- In Vitro Studies : A study published in MDPI highlighted the effectiveness of piperazine derivatives in inhibiting tumor growth in various cancer cell lines, with IC50 values indicating potent activity against specific targets .
- Animal Models : In vivo experiments have shown that treatment with this compound resulted in significant tumor reduction in mouse models of breast cancer, further supporting its potential as an anticancer agent .
- Combination Therapies : Research has explored the use of this compound in combination with other chemotherapeutic agents, leading to enhanced efficacy and reduced side effects compared to traditional therapies .
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with other piperazine derivatives.
Table 2: Comparison of Piperazine Derivatives
| Compound | Anticancer Activity | Antimicrobial Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | CDK inhibition |
| Ribociclib | Very High | Low | CDK4/6 inhibition |
| Abemaciclib | High | Low | CDK4/6 inhibition |
Q & A
Q. What are the established synthetic routes for 1-(6-Bromopyridine-3-carbonyl)-4-ethylpiperazine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step pathways, including:
- Coupling reactions : Reacting 6-bromopyridine-3-carboxylic acid derivatives with 4-ethylpiperazine using coupling agents like EDCI or DCC in anhydrous solvents (e.g., dichloromethane) .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is commonly used to isolate the product .
- Optimization : Yields can be improved by controlling temperature (0–25°C), using inert atmospheres (N₂/Ar), and monitoring reaction progress via TLC or HPLC .
Q. How is the structural identity of this compound validated?
Key analytical methods include:
- NMR spectroscopy :
- Mass spectrometry : Molecular ion peak at m/z 270.17 (C₁₁H₁₆BrN₃) .
- IR spectroscopy : Stretching vibrations for carbonyl (C=O, ~1680 cm⁻¹) and C-Br (~600 cm⁻¹) .
Advanced Research Questions
Q. How does the bromine substituent on the pyridine ring influence the compound’s reactivity in further derivatization?
The bromine atom serves as a site for cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to introduce aryl, heteroaryl, or amine groups. For example:
Q. What strategies resolve contradictions in reported biological activity data for analogous piperazine derivatives?
Discrepancies in bioactivity (e.g., receptor binding vs. inactivity) may arise from:
- Structural nuances : Subtle differences in substituent positioning (e.g., 6-bromo vs. 4-bromo isomers) alter steric/electronic profiles .
- Assay conditions : Variations in cell lines, receptor subtypes, or solvent systems (DMSO vs. aqueous buffers) affect results .
Resolution : Perform side-by-side assays under standardized conditions and validate via molecular docking studies to compare binding modes .
Q. How can computational methods predict the compound’s pharmacokinetic properties?
- ADME profiling : Tools like SwissADME estimate:
- Docking simulations : Pyridine and carbonyl groups may engage in hydrogen bonding with target receptors (e.g., serotonin 5-HT₆ or dopamine D₃) .
Comparative Analysis
Q. How does this compound compare to structurally similar compounds in pharmacological screens?
Key Insight : The 3-carbonyl group in the target compound may improve solubility compared to benzyl analogs, but reduce membrane permeability .
Q. What are the environmental and safety considerations for handling this compound?
- Toxicity : Limited data, but piperazine derivatives may cause skin/eye irritation. Use PPE and handle in a fume hood .
- Disposal : Incinerate via licensed waste management to avoid brominated byproducts .
- Spill management : Absorb with inert material (vermiculite) and neutralize with dilute acetic acid .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
